Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
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Overview
Description
Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes various functional groups such as bromine, chlorine, nitro, and methoxy, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-bromo-6-chloro-4-nitroaniline. This involves treating the aniline derivative with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate under alkaline conditions to form the azo compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond (N=N) can be reduced to form the corresponding amines.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate has various applications in scientific research:
Chemistry: Used as a dye or pigment in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colored materials, such as textiles and plastics.
Mechanism of Action
The mechanism of action of Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate involves its interaction with molecular targets through its functional groups. The azo bond (N=N) can undergo reduction, leading to the formation of amines that can interact with various biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-((2-bromo-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
- Methyl N-(4-((2-chloro-6-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Uniqueness
Methyl N-(4-((2-bromo-6-chloro-4-nitrophenyl)azo)phenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and applications. The combination of these functional groups makes it distinct from other similar compounds.
Properties
CAS No. |
59709-38-5 |
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Molecular Formula |
C20H20BrClN4O6 |
Molecular Weight |
527.8 g/mol |
IUPAC Name |
methyl 3-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C20H20BrClN4O6/c1-31-18(27)7-9-25(10-8-19(28)32-2)14-5-3-13(4-6-14)23-24-20-16(21)11-15(26(29)30)12-17(20)22/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
SGXLDQRCIYZKPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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